molecular formula C18H16ClN3O4S2 B2671973 N-(3-chloro-4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922026-35-5

N-(3-chloro-4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2671973
M. Wt: 437.91
InChI Key: LXJKRQYUEFNZLQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibition

Research by Stec et al. (2011) has demonstrated the structural activity relationships within phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. By investigating various 6,5-heterocycles, the study aimed to improve metabolic stability, identifying compounds with similar in vitro potency and in vivo efficacy to a reference compound while minimizing metabolic deacetylation. This highlights the compound's potential application in targeting PI3Kα and mTOR pathways, which are critical in cancer and other diseases (Stec et al., 2011).

Synthesis of Anticonvulsant Agents

Another study by Farag et al. (2012) explored the synthesis of azoles incorporating a sulfonamide thiazole moiety as anticonvulsant agents. By reacting the compound with various nucleophiles, several derivatives were synthesized, with some exhibiting significant anticonvulsive effects. This suggests the compound's utility in generating novel therapeutic agents for epilepsy and related disorders (Farag et al., 2012).

Metabolic Studies

Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Although not directly studying N-(3-chloro-4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, the research provides insight into the metabolic pathways and enzymatic activities that could influence the compound's stability and efficacy. Understanding these metabolic processes is crucial for developing compounds with optimal pharmacokinetic profiles (Coleman et al., 2000).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This would involve discussing potential future research directions, applications, or improvements related to the compound.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-26-16-8-7-12(9-15(16)19)20-17(23)10-13-11-27-18(21-13)22-28(24,25)14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJKRQYUEFNZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

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